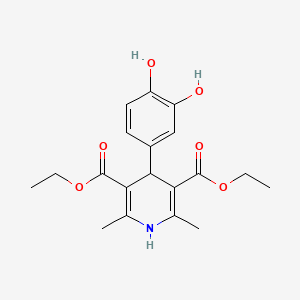![molecular formula C18H13BrN4O2 B10951745 N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10951745.png)
N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (let’s call it Compound X for brevity) is a novel heterocyclic compound It features a fused thiazolo[5,4-b]pyridine core with a quinoline moiety and a carboxamide group
Structure: Compound X consists of a thiazolo[5,4-b]pyridine ring fused with a quinoline ring, along with a carboxamide substituent.
Synthesis: It can be efficiently synthesized in seven steps from commercially available starting materials.
Pharmacological Activity: Compound X exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell signaling pathways.
Preparation Methods
The synthetic route for Compound X involves several steps, starting from readily available precursors. Unfortunately, specific reaction conditions and industrial production methods are not provided in the available literature. further research and optimization are necessary to scale up its production.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the quinoline or thiazolo[5,4-b]pyridine rings can be
Properties
Molecular Formula |
C18H13BrN4O2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13BrN4O2/c1-9-8-12(15-10(2)23-25-18(15)21-9)17(24)22-14-6-5-13(19)11-4-3-7-20-16(11)14/h3-8H,1-2H3,(H,22,24) |
InChI Key |
QCURMBNFJHJVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10951665.png)
![5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10951672.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951682.png)
![Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10951683.png)
![5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B10951696.png)
![methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10951706.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951709.png)
![1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10951714.png)
![N-(3,4-dichlorophenyl)-2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide](/img/structure/B10951716.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10951727.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10951733.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10951748.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10951755.png)
